molecular formula C81H132N2O30 B589758 Meleumycin CAS No. 149370-53-6

Meleumycin

Cat. No. B589758
CAS RN: 149370-53-6
M. Wt: 1613.931
InChI Key: HVEXHKVEVSLPCL-PYVCBIJDSA-N
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Description

Meleumycin is a small molecule drug . It is a 16-membered macrolide antibiotic . It is also known by the synonym 司奇乐 .


Synthesis Analysis

Meleumycin is produced by microbial fermentation . The synthesis of Meleumycin involves complex chemical reactions, and the study of impurity profiles is important to ensure the safety and effectiveness of the drug .


Molecular Structure Analysis

The molecular formula of Meleumycin is C81H132N2O30 . Its average mass is 1613.910 Da and its mono-isotopic mass is 1612.886475 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Meleumycin are complex and involve multiple steps . The study of these reactions is crucial for understanding the synthesis process and the formation of impurities .


Physical And Chemical Properties Analysis

The physical and chemical properties of Meleumycin are determined by its molecular structure . These properties can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectroscopy, electron spin resonance (ESR) spectroscopy, and thermogravimetric analysis (TGA) .

Scientific Research Applications

  • Meleumycin's components were characterized using liquid chromatography and mass spectrometry, showing 31 components including 12 previously unreported impurities. This characterization is crucial for understanding the antibiotic's composition and potential applications (Wang et al., 2013).

  • In a study unrelated to Meleumycin, melatonin-based creams showed significant antiaging effects, improving skin tonicity and hydration, and reducing skin roughness (Milani & Sparavigna, 2018).

  • The impact of propionate on Meleumycin biosynthesis was examined, revealing a 35.2% increase in Meleumycin production when propionate was added at the beginning of fermentation, although it inhibited strain growth (Chu, 2010).

  • An analysis of Meleumycin components and quality control was conducted to improve its quality specification, identifying the contents of its major components (Yan, 2008).

  • Melatonin, in a separate study, was found to protect against adriamycin cardiomyopathy in rats by preventing lipid peroxidation (Morishima et al., 1998).

  • The characterization of unknown impurities in 16-membered macrolides, including Meleumycin, using liquid chromatography and mass spectrometry, identified 53 impurities, with 28 being novel (Liu et al., 2020).

  • A turbidimetric method for content determination of Meleumycin preparations was established, providing a sensitive, rapid, and precise way to determine its content (Yang, 2007).

Mechanism of Action

Meleumycin acts as a 50S subunit inhibitor . It inhibits protein biosynthesis, which makes it effective against various diseases .

Safety and Hazards

The safety and hazards of Meleumycin are determined by its chemical properties and its impurity profile . The study of the impurity profile is important to ensure the safety and effectiveness of the drug .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate;[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15.C40H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2;1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3;12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b14-13+,17-15+;13-12+,16-14+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-;22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEXHKVEVSLPCL-PYVCBIJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H132N2O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1613.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meleumycin

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